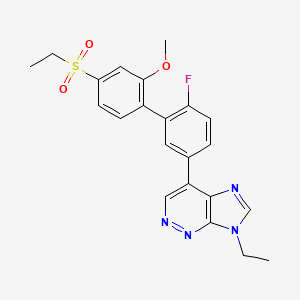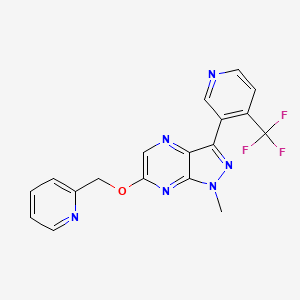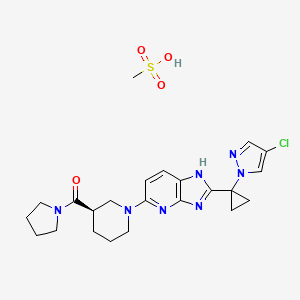
PF-5198007
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-5198007, also known as PF-05198007, is a potent, orally active, and selective arylsulfonamide Nav1.7 inhibitor . It has a similar pharmacodynamic profile to PF-05089771 . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular formula of PF-5198007 is C19H12ClF4N5O3S2 . It has an exact mass of 533.00 and a molecular weight of 533.900 . The elemental composition includes Carbon (42.74%), Hydrogen (2.27%), Chlorine (6.64%), Fluorine (14.23%), Nitrogen (13.12%), Oxygen (8.99%), and Sulfur (12.01%) .Physical And Chemical Properties Analysis
PF-5198007 is a solid powder with an off-white to light yellow color . It’s soluble in DMSO . The compound is stable under normal conditions and can be stored at -20°C for long-term use .Wissenschaftliche Forschungsanwendungen
Plasma Focus Research and Applications The studies on plasma focus (PF) devices, including PF-5198007, have shown significant advancements. These devices are used for dense transient plasma research, with applications spanning non-destructive tests, substance detection, and studies in biology and material sciences (Soto, 2005). Krauz (2006) discusses PF applications in high-energy-density physics, highlighting the use of PF in the PF-3 facility at the Kurchatov Institute for exploring foam liners and tungsten wire arrays dynamics in PF discharge (Krauz, 2006).
Advancements in Particle Filter Techniques The development of intelligent particle filter techniques, inspired by genetic algorithms, improves the accuracy of state estimation in nonlinear systems, which could be relevant for PF-5198007 research (Yin & Zhu, 2015).
Combustion Fundamentals and Modeling Research into oxy-fuel combustion of pulverized fuels (PF) offers insights relevant to PF-5198007. These studies focus on combustion physics and chemistry under oxy-fuel conditions, which could be important for understanding PF-5198007's interactions in various environments (Yin & Yan, 2016).
Pulsed Power Technology and Applications The use of PF devices, potentially including PF-5198007, in pulsed power technology has been explored for applications like generating high pulsed magnetic fields and rock fragmentation. This research opens new avenues for the practical applications of PF technology (Soto et al., 2008).
Procedural Fidelity in Behavioral Research Procedural fidelity (PF) in research, including studies involving PF-5198007, is crucial for ensuring the implementation of research plans as intended. This aspect is vital for the validity and reliability of experimental results (Ledford & Gast, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
1235406-19-5 |
|---|---|
Produktname |
PF-5198007 |
Molekularformel |
C19H12ClF4N5O3S2 |
Molekulargewicht |
533.9 |
IUPAC-Name |
4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI-Schlüssel |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-5198007; PF 5198007; PF5198007; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)



![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)